6-(piperidin-1-ylsulfonyl)quinoxaline-2,3(1H,4H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(piperidin-1-ylsulfonyl)quinoxaline-2,3(1H,4H)-dione, also known as PQD, is a chemical compound that has been extensively studied for its potential applications in scientific research. PQD is a quinoxaline derivative that has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in a variety of research applications.
作用機序
6-(piperidin-1-ylsulfonyl)quinoxaline-2,3(1H,4H)-dione acts as a competitive antagonist of the NMDA receptor, which is a type of glutamate receptor that plays a key role in synaptic plasticity and learning and memory. By binding to the receptor and blocking its activation by glutamate, 6-(piperidin-1-ylsulfonyl)quinoxaline-2,3(1H,4H)-dione can modulate the activity of the receptor and alter its downstream signaling pathways.
Biochemical and Physiological Effects:
6-(piperidin-1-ylsulfonyl)quinoxaline-2,3(1H,4H)-dione has been found to exhibit a range of biochemical and physiological effects, including the modulation of NMDA receptor activity, the inhibition of glutamate release, and the reduction of neuronal excitotoxicity. These effects have been linked to a range of potential therapeutic applications, including the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
実験室実験の利点と制限
One of the primary advantages of 6-(piperidin-1-ylsulfonyl)quinoxaline-2,3(1H,4H)-dione for use in lab experiments is its well-characterized mechanism of action and its ability to selectively modulate NMDA receptor activity. However, 6-(piperidin-1-ylsulfonyl)quinoxaline-2,3(1H,4H)-dione also has some limitations, including its relatively low potency compared to other NMDA receptor antagonists and its potential for off-target effects.
将来の方向性
There are a number of potential future directions for research on 6-(piperidin-1-ylsulfonyl)quinoxaline-2,3(1H,4H)-dione, including the development of more potent and selective NMDA receptor antagonists, the investigation of 6-(piperidin-1-ylsulfonyl)quinoxaline-2,3(1H,4H)-dione's potential therapeutic applications in neurodegenerative diseases, and the exploration of 6-(piperidin-1-ylsulfonyl)quinoxaline-2,3(1H,4H)-dione's effects on other signaling pathways and receptors. Additionally, further research is needed to fully understand the potential advantages and limitations of 6-(piperidin-1-ylsulfonyl)quinoxaline-2,3(1H,4H)-dione for use in lab experiments and clinical applications.
合成法
The synthesis of 6-(piperidin-1-ylsulfonyl)quinoxaline-2,3(1H,4H)-dione involves a multi-step process that has been described in detail in the scientific literature. The first step involves the reaction of 2,3-dichloroquinoxaline with piperidine to form 2,3-bis(piperidin-1-yl)quinoxaline. This intermediate is then treated with sodium sulfite to form the final product, 6-(piperidin-1-ylsulfonyl)quinoxaline-2,3(1H,4H)-dione.
科学的研究の応用
6-(piperidin-1-ylsulfonyl)quinoxaline-2,3(1H,4H)-dione has been investigated for its potential applications in a variety of scientific research areas, including neuroscience, pharmacology, and biochemistry. One of the primary uses of 6-(piperidin-1-ylsulfonyl)quinoxaline-2,3(1H,4H)-dione is as a competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in a range of physiological processes including learning and memory.
特性
IUPAC Name |
6-piperidin-1-ylsulfonyl-1,4-dihydroquinoxaline-2,3-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O4S/c17-12-13(18)15-11-8-9(4-5-10(11)14-12)21(19,20)16-6-2-1-3-7-16/h4-5,8H,1-3,6-7H2,(H,14,17)(H,15,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQGKIWBZJPRYKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)NC(=O)C(=O)N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。